molecular formula C17H18N4O3 B2780005 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)benzamide CAS No. 2034388-54-8

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)benzamide

Cat. No.: B2780005
CAS No.: 2034388-54-8
M. Wt: 326.356
InChI Key: QGQOULASBNCEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)benzamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyridazinone core, a cyclopropyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

    Amidation Reaction: The final step involves the amidation of the pyridazinone derivative with 2-(2-aminopropanamido)benzamide under suitable coupling conditions, such as using carbodiimides or other activating agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effective and efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyridazinone core, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., heating, catalysts).

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the cyclopropyl group or pyridazinone core.

    Reduction Products: Reduced derivatives of the carbonyl groups.

    Substitution Products: Substituted benzamide derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.

    Cyclopropyl-Containing Compounds: Molecules with cyclopropyl groups that exhibit unique chemical and biological properties.

    Benzamide Derivatives: Compounds with benzamide moieties that have diverse biological activities.

Uniqueness: 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)benzamide is unique due to its combination of a pyridazinone core, cyclopropyl group, and benzamide moiety, which contribute to its distinct chemical properties and potential therapeutic applications.

Properties

IUPAC Name

2-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-10(21-15(22)9-8-13(20-21)11-6-7-11)17(24)19-14-5-3-2-4-12(14)16(18)23/h2-5,8-11H,6-7H2,1H3,(H2,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQOULASBNCEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.